[3-(4-chlorophenyl)phenyl]boronic acid chemical properties
[3-(4-chlorophenyl)phenyl]boronic acid chemical properties
Part 1: Executive Summary
[3-(4-chlorophenyl)phenyl]boronic acid (CAS 180994-92-7) is a specialized organoboron building block characterized by a meta-terphenyl precursor architecture. Unlike simple phenylboronic acids, this compound features a biaryl core with a specific meta-substitution pattern relative to the boron center, coupled with a para-chloro substituent on the distal ring.
This structural specificity makes it a critical intermediate in the synthesis of:
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OLED Host Materials: The meta-linkage disrupts conjugation, maintaining high triplet energy (E_T) levels essential for phosphorescent host materials (e.g., carbazole-based hosts).
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Pharmaceutical Scaffolds: It serves as a modular "biaryl hook" for Suzuki-Miyaura cross-couplings, allowing the rapid installation of a 3-(4-chlorophenyl)phenyl moiety—a privileged substructure in kinase inhibitors and receptor modulators.
This guide details the chemical properties, validated synthesis protocols, and reactivity profiles necessary for the effective utilization of this compound in high-value applications.
Part 2: Chemical Identity & Structural Analysis
| Property | Data |
| Chemical Name | [3-(4-chlorophenyl)phenyl]boronic acid |
| Synonyms | (4'-chloro[1,1'-biphenyl]-3-yl)boronic acid; 4'-chloro-3-biphenylboronic acid |
| CAS Number | 180994-92-7 |
| Molecular Formula | C₁₂H₁₀BClO₂ |
| Molecular Weight | 232.47 g/mol |
| Appearance | White to off-white powder |
| Purity Grade | Typically >97% (HPLC) |
| Predicted Boiling Point | ~435 °C (at 760 mmHg) |
| Predicted Density | 1.30 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, MeOH, THF; insoluble in water.[1][2] |
Structural Causality:
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Meta-Substitution: The boron atom is located at the 3-position of the proximal phenyl ring. This meta positioning is electronically distinct from para isomers. It prevents direct resonance conjugation between the boron center and the distal 4'-chlorophenyl group, thereby modulating the Lewis acidity and stability against protodeboronation.
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4'-Chloro Group: The chlorine atom acts as a lipophilic handle and a weak deactivator. It remains intact during standard Suzuki couplings involving the boronic acid, serving as a latent functional group for subsequent Buchwald-Hartwig aminations or further cross-couplings.
Part 3: Synthesis & Purification Protocols
The synthesis of CAS 180994-92-7 is best approached via a sequential modular pathway to avoid scrambling. The most robust industrial route involves the construction of the biaryl bromide precursor followed by borylation.
Workflow Diagram: Modular Synthesis Pathway
Caption: Two-step synthesis via biaryl bromide intermediate (CAS 164334-69-4).[1][3][4]
Detailed Protocol: Step-by-Step
Step 1: Synthesis of 3-Bromo-4'-chlorobiphenyl (Intermediate) Rationale: We utilize the reactivity difference between aryl iodide and aryl bromide. Pd(0) undergoes oxidative addition to the C-I bond significantly faster than the C-Br bond, allowing selective coupling.
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Reagents: 1-Bromo-3-iodobenzene (1.0 eq), 4-Chlorophenylboronic acid (1.05 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 M aq), Toluene/Ethanol (4:1).
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Procedure:
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Charge a reactor with 1-bromo-3-iodobenzene and Pd catalyst under N₂.
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Add degassed solvent and base.
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Heat to 80°C for 4–6 hours. Monitor by HPLC for consumption of iodide.
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Critical Control Point: Do not overheat (>90°C) to prevent oxidative addition to the bromide or chloride.
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Workup: Partition between EtOAc/Water. Dry organics (MgSO₄) and concentrate.[5]
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Purification: Recrystallization from Hexanes or Silica Gel Chromatography (100% Hexanes) to yield the bromide as a white solid/oil.
Step 2: Conversion to Boronic Acid (Lithiation-Borylation) Rationale: Lithium-Halogen exchange is rapid and quantitative at -78°C. The para-chloro group is stable to n-BuLi at these temperatures for short durations, but temperature control is vital to prevent benzyne formation or attack on the chloro-arene.
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Reagents: 3-Bromo-4'-chlorobiphenyl (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), Anhydrous THF.
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Procedure:
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Dissolve the bromide in anhydrous THF and cool to -78°C (Internal temperature).
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Add n-BuLi dropwise over 30 mins. Maintain T < -70°C.
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Stir for 45 mins to ensure complete lithiation.
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Add B(OiPr)₃ rapidly. The solution may become viscous.
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Warm slowly to room temperature over 2 hours.
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Quench with 2N HCl (pH adjustment to ~3–4).
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Isolation:
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Extract with EtOAc. Wash with brine.
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Concentrate to a small volume.
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Trituration: Add heptane to precipitate the boronic acid. Filter and dry under vacuum.[2]
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Part 4: Reactivity & Application Profile
Suzuki-Miyaura Coupling Efficiency
This boronic acid is a robust nucleophile. Due to the meta-substitution, steric hindrance around the boron center is minimal compared to ortho-substituted variants, leading to faster transmetallation rates.
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Standard Conditions: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos, K₃PO₄, Dioxane/Water, 80°C.
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Self-Validation: The reaction should proceed to completion within 2–4 hours. If "homocoupling" (dimerization of the boronic acid) is observed, reduce the O₂ levels in the solvent by sparging with Argon for 30 mins.
Stability Considerations
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Protodeboronation: Aryl boronic acids can lose the boron group (replaced by H) under acidic conditions or high heat. The meta-phenyl group stabilizes the system relative to electron-rich heteroaryl boronic acids, making it relatively stable.
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Anhydride Formation: On storage, this compound (like all boronic acids) exists in equilibrium with its trimeric boroxine anhydride. This does not affect reactivity; stoichiometry should be calculated based on the acid monomer MW (232.47).
Strategic Use in OLED Materials
In Organic Light Emitting Diodes, this molecule is used to synthesize Host Materials for phosphorescent dopants.
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Mechanism: The biphenyl core provides a high triplet energy. Coupling this unit to a carbazole or amine creates a "bipolar" host that can transport both holes and electrons.
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Design Rule: The meta-linkage (3-position) is crucial. A para-linkage would extend conjugation length, lowering the triplet energy and quenching the blue/green phosphorescence.
Diagram: Catalytic Cycle Application (Suzuki Coupling)
Caption: General Suzuki cycle utilizing CAS 180994-92-7 as the transmetallation partner.
Part 5: References
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Synthesis of Biaryl Bromides: ChemicalBook & Alfa Chemistry Data Sheets. CAS 164334-69-4 (3-Bromo-4'-chlorobiphenyl).[1][3][4][6]
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Boronic Acid Synthesis Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. (Foundational methodology for Borylation).[7]
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OLED Material Design: Scribd / Vertex AI Search Result 1.1. "Building Blocks For Organic Semiconductor." (Contextual usage of biphenyl boronic acids in OLEDs).
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Product Specifications: BLD Pharm & Boc Sciences. CAS 180994-92-7 Product Entries.
Sources
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electronic chemicals - HANGZHOU TIANYE CHEMICALS Co.LTD [tianyechemicals.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Beijing Green Guardee Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
